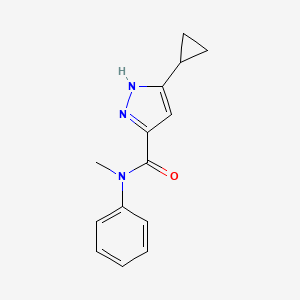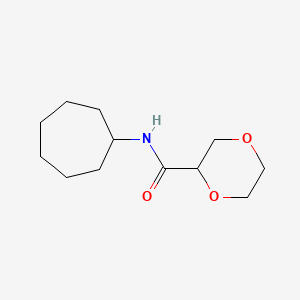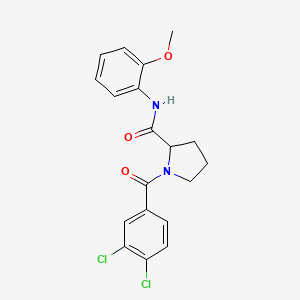
(2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone, also known as EMTM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. EMTM is a white to off-white powder that is soluble in organic solvents and has a molecular weight of 293.4 g/mol.
Aplicaciones Científicas De Investigación
(2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone has been found to have potential applications in various scientific fields. One of the primary areas of research is in the development of antiviral drugs. (2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone has been shown to inhibit the replication of the hepatitis C virus in vitro, making it a promising candidate for the development of new antiviral drugs. Additionally, (2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone has also been found to have anticancer properties, and research is ongoing to explore its potential as a cancer treatment.
Mecanismo De Acción
The exact mechanism of action of (2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone is not fully understood. However, it has been proposed that (2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone inhibits the activity of the NS5B protein of the hepatitis C virus, which is essential for viral replication. (2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone has also been found to induce apoptosis in cancer cells, which is believed to be due to its ability to inhibit the activity of the proteasome.
Biochemical and Physiological Effects:
(2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone has been found to have various biochemical and physiological effects. In vitro studies have shown that (2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone inhibits the replication of the hepatitis C virus and induces apoptosis in cancer cells. Additionally, (2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone has been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, (2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone has been found to be relatively stable under various conditions, making it a useful tool for research. However, one limitation of using (2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on (2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone. One area of interest is in the development of new antiviral drugs. (2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone has shown promising results in inhibiting the replication of the hepatitis C virus, and further research is needed to explore its potential as a treatment for other viral infections. Additionally, research is ongoing to explore the anticancer properties of (2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone and its potential as a cancer treatment. Other potential future directions include exploring the mechanism of action of (2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone and developing new synthesis methods to improve its purity and solubility.
Métodos De Síntesis
The synthesis of (2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone involves the reaction of 2-ethylmorpholine and 5-methylthiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final product. The synthesis of (2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone has been reported in various research articles, and the purity of the compound has been confirmed using various spectroscopic techniques such as NMR and mass spectrometry.
Propiedades
IUPAC Name |
(2-ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-3-10-8-13(6-7-15-10)12(14)11-5-4-9(2)16-11/h4-5,10H,3,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTYVTJEFJQVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7517552.png)











